8-Phenyl-octanoic acid hydroxyamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-octanoic acid hydroxyamide is a compound with the molecular formula C14H21NO2. It contains a phenyl group attached to an octanoic acid chain, which is further modified with a hydroxyamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-octanoic acid hydroxyamide typically involves the amidation of 8-Phenyl-octanoic acid with hydroxylamine. This reaction can be catalyzed by various reagents, such as boronic acids or triphenylphosphine oxide, under mild conditions. The reaction is usually carried out at ambient temperature, and the product is obtained in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and scalable synthesis methods ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-octanoic acid hydroxyamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
8-Phenyl-octanoic acid hydroxyamide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 8-Phenyl-octanoic acid hydroxyamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamide group can form hydrogen bonds with target proteins, modulating their activity. The phenyl group may also interact with hydrophobic pockets within the target, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
8-Phenyloctanoic acid: Lacks the hydroxyamide group, leading to different chemical properties and reactivity.
N-Hydroxy-8-phenyloctanamide: A closely related compound with similar structure but different functional groups.
Uniqueness
8-Phenyl-octanoic acid hydroxyamide is unique due to its combination of a phenyl group, octanoic acid chain, and hydroxyamide group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-hydroxy-8-phenyloctanamide |
InChI |
InChI=1S/C14H21NO2/c16-14(15-17)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,17H,1-3,5,8-9,12H2,(H,15,16) |
InChI Key |
JUCDFXVDGUXPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.